molecular formula C14H11N3O2S B2484544 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide CAS No. 875160-56-8

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B2484544
CAS No.: 875160-56-8
M. Wt: 285.32
InChI Key: WOSOYKKMIMIFIV-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its significant biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide typically involves the reaction of 2-amino-5-bromothiazole with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carboxylic acid, forming the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is unique due to its combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent, offering a broader range of activities compared to simpler thiazole derivatives .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOYKKMIMIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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